Home > Products > Screening Compounds P19104 > 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea - 1207038-35-4

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea

Catalog Number: EVT-3133782
CAS Number: 1207038-35-4
Molecular Formula: C17H12ClFN4O2
Molecular Weight: 358.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is a small molecule that has shown promising activity as an inhibitor of the enzyme adenosine deaminase (ADA). ADA is involved in the breakdown of adenosine, a molecule with important roles in the regulation of immune responses and inflammation. [] Therefore, inhibiting ADA is a potential therapeutic strategy for the treatment of inflammatory diseases and certain types of cancer.

Future Directions

References:23.

N-(3-Chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea (Fenobam)

  • Compound Description: Fenobam is a clinically validated non-benzodiazepine anxiolytic drug. Research shows it acts as a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGlu5). Fenobam exhibits inverse agonist activity at the mGlu5 receptor, effectively blocking its basal activity. Studies demonstrate its analgesic properties in animal models, reducing pain behaviors induced by formalin and relieving inflammation-induced thermal hypersensitivity [ [] ].

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Compound Description: CCT196969 is a pan-RAF inhibitor, meaning it targets all isoforms of RAF kinases. These kinases play a crucial role in the MAPK signaling pathway, which is frequently dysregulated in cancers like melanoma [ [] ]. CCT196969 demonstrates limited brain distribution due to its high nonspecific binding in brain tissue and plasma, potentially hindering its efficacy in treating melanoma brain metastases.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is another pan-RAF inhibitor investigated for its potential in melanoma treatment. It displays limited brain distribution due to active efflux by the breast cancer resistance protein (Bcrp) at the blood-brain barrier. Despite this limitation, LY3009120 demonstrates promising in vitro efficacy against patient-derived melanoma cell lines [ [] ].

1-(3-Chlorophenyl)-3,3-bis(pyridine-2-yl)urea (CID2876053)

  • Compound Description: CID2876053 serves as a starting point in a study aiming to identify potential inhibitors against pathogenic missense mutations of the PMM2 enzyme. This enzyme is crucial in the synthesis of specific carbohydrate chains in cells. Mutations in PMM2 lead to a rare genetic disease called PMM2-CDG, which affects multiple organ systems [ [] ]. The study uses computational methods like virtual screening, molecular docking, and molecular dynamics simulations to find compounds with improved binding affinity to mutated forms of PMM2.
Overview

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is a complex organic compound belonging to the class of urea derivatives. Its molecular structure features a chlorophenyl group and a fluorophenyl group attached to a dihydropyrazinone core, which is notable for its potential biological activity. The compound is classified as a pharmaceutical intermediate and has garnered interest in medicinal chemistry due to its possible therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea typically involves several key steps:

  1. Preparation of Dihydropyrazinone Core: The initial step often involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrazinone structure.
  2. Substitution Reactions: The introduction of the chlorophenyl and fluorophenyl groups can be achieved through nucleophilic substitution reactions using suitable reagents.
  3. Formation of Urea Linkage: The final step involves the formation of the urea bond, which can be accomplished using phosgene or its derivatives under anhydrous conditions.

Technical Details

In industrial settings, optimizing these synthetic routes for yield and purity is crucial. Continuous flow reactors may be employed to enhance reaction control, while green chemistry principles are increasingly applied to minimize environmental impact.

Molecular Structure Analysis

Structure

The molecular formula of 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is C16H15ClFN5OC_{16}H_{15}ClFN_5O. Its structure includes:

  • A chlorophenyl group at one end.
  • A fluorophenyl group at another position.
  • A dihydropyrazinone core that contributes to its biological activity.

Data

The compound's molecular weight is approximately 335.77 g/mol. Its structural features allow for potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea can undergo various chemical transformations:

  • Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to oxo derivatives.
  • Reduction: Reduction reactions using lithium aluminum hydride can yield amine derivatives.

Common Reagents and Conditions

  1. Oxidation:
    • Reagents: Potassium permanganate or chromium trioxide in acidic medium.
    • Conditions: Acidic environment enhances reactivity.
  2. Reduction:
    • Reagents: Lithium aluminum hydride in anhydrous ether.
    • Conditions: Anhydrous conditions are critical to prevent side reactions.
Mechanism of Action

The mechanism of action for 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea involves its binding to specific molecular targets such as enzymes or receptors. This interaction may alter their activity, leading to various biological effects. Research indicates potential applications in inhibiting enzymatic pathways relevant to disease processes.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits properties typical of urea derivatives, including solubility in polar solvents and stability under standard laboratory conditions.

Chemical Properties

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea demonstrates:

  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Capable of undergoing nucleophilic substitution and electrophilic reactions due to the presence of multiple functional groups.
Applications

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in cancer research.
  2. Biological Studies: Explored for its effects on various biological pathways, contributing to our understanding of disease mechanisms.
  3. Material Science: Used as a building block for synthesizing more complex molecules with desired properties.

Properties

CAS Number

1207038-35-4

Product Name

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea

Molecular Formula

C17H12ClFN4O2

Molecular Weight

358.76

InChI

InChI=1S/C17H12ClFN4O2/c18-11-2-1-3-13(10-11)21-17(25)22-15-16(24)23(9-8-20-15)14-6-4-12(19)5-7-14/h1-10H,(H2,20,21,22,25)

InChI Key

UFLLDKNIFVLQME-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.